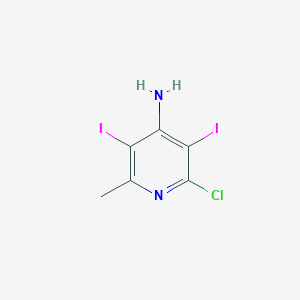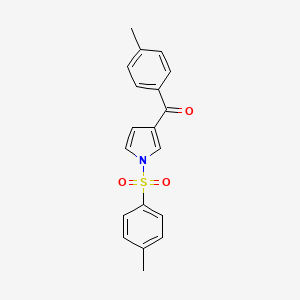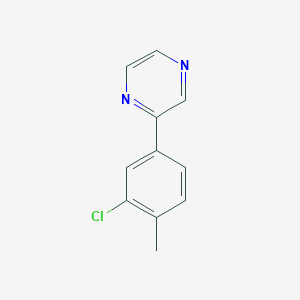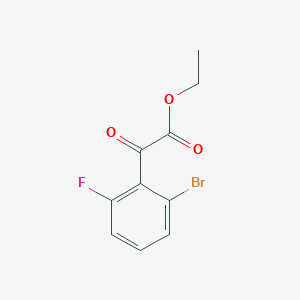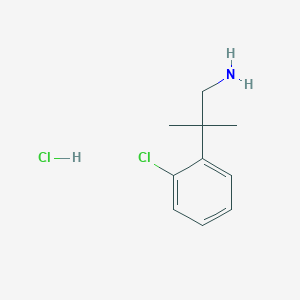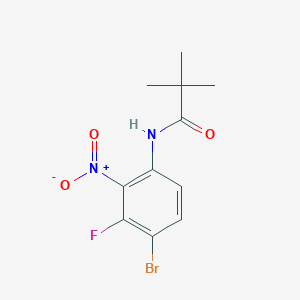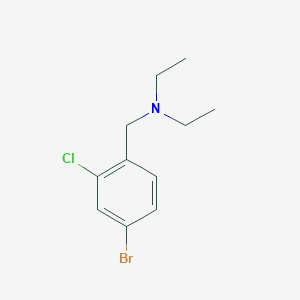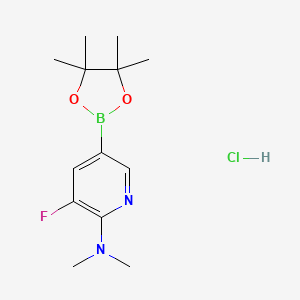
2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride
説明
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are only marginally stable in water .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “2-(Dimethylamino)phenylboronic acid pinacol ester”, consists of a boronic acid group attached to a phenyl ring with a dimethylamino substituent .Chemical Reactions Analysis
Boronic acids and their esters are known to be susceptible to hydrolysis, especially at physiological pH . The kinetics of this reaction is dependent on the substituents in the aromatic ring .Physical and Chemical Properties Analysis
Similar compounds like “2-(Dimethylamino)phenylboronic acid pinacol ester” are solid at room temperature .科学的研究の応用
Use in Suzuki Coupling Reactions
2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride and similar pinacolboronate esters are extensively used in Suzuki coupling reactions. These reactions are critical for connecting organic building blocks in the total synthesis of complex molecules. The boronate functional group in these esters exhibits remarkable tolerance to various reaction conditions, making them versatile building blocks for synthesizing compound libraries. However, these esters pose unique analytical challenges due to their facile hydrolysis to the corresponding boronic acid, which is nonvolatile and poorly soluble in organic solvents (Zhong et al., 2012).
Catalysis and Synthesis
The esters are utilized in the synthesis of various compounds, such as symmetrical and unsymmetrical conjugates, through Suzuki cross-coupling reactions. These reactions are facilitated by catalysts like palladium, demonstrating the esters' role in the formation of complex organic structures (Wołek et al., 2022). Additionally, the esters are key in synthesizing fluorene-substituted cyclic and polymeric phosphazenes, showcasing their utility in creating specialized organic materials with specific spectral properties (Alidağı et al., 2017).
Analytical and Environmental Applications
In analytical chemistry, these esters are involved in the development of methods for the synthesis of boronic acids and esters, contributing to the field of synthetic organic chemistry, materials science, and drug discovery. The environmental benefit of these processes includes the development of metal- and additive-free methods for synthesizing boronic acids and esters, which are critical in many applications (Mfuh et al., 2017).
作用機序
In a study, a reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH .
Safety and Hazards
特性
IUPAC Name |
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2.ClH/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)11(16-8-9)17(5)6;/h7-8H,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEMTWLOFNCKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


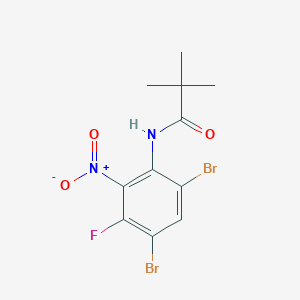
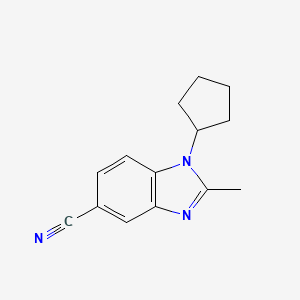
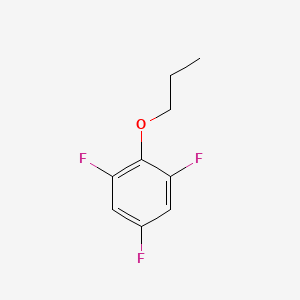
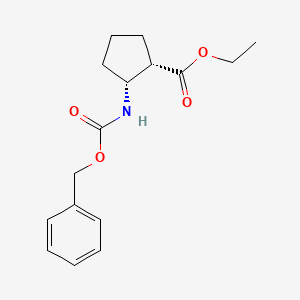
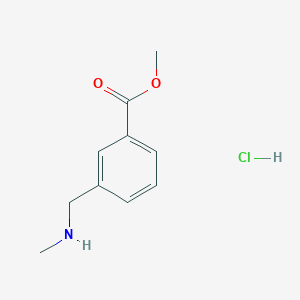
![3-[(2S,5S)-5-[(3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl]-4-methylideneoxolan-2-yl]propyl 2,2-dimethylpropanoate](/img/structure/B1431462.png)
